molecular formula C22H18N4O4 B2825363 benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate CAS No. 941907-98-8

benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate

Cat. No.: B2825363
CAS No.: 941907-98-8
M. Wt: 402.41
InChI Key: GTDUMMHGSIROGW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyridine ring could potentially undergo electrophilic substitution reactions, while the benzyl group could potentially undergo oxidation or reduction reactions .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

The research landscape for benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate encompasses a variety of applications, primarily focusing on its synthesis, biological evaluation, and potential therapeutic roles. These applications highlight the compound's versatility in medicinal chemistry and its contributions to developing novel therapeutic agents.

  • Histone Deacetylase Inhibition for Cancer Therapy : An isotype-selective small molecule histone deacetylase (HDAC) inhibitor, identified through the design, synthesis, and biological evaluation, exhibits selective inhibition of HDACs 1-3 and 11, inducing cancer cell apoptosis and demonstrating antitumor activity, thereby showcasing promise as an anticancer drug (Zhou et al., 2008).

  • Antimicrobial Activity of Coumarin Derivatives : Through the synthesis of new coumarin derivatives, research has explored their potential antimicrobial activities, contributing to the development of new classes of antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).

  • Advanced Material Science Applications : Pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties offer insights into luminescent materials with potential applications in sensors and optical devices, underscoring the compound's versatility beyond biomedical applications (Srivastava et al., 2017).

  • Synthetic Methodologies for Benzimidazopyrimidinones : A novel synthetic approach to functionalized benzimidazopyrimidinones, utilizing palladium-catalyzed oxidative cyclocarbonylation, illustrates advancements in synthetic organic chemistry and the potential for creating novel compounds with varied biological activities (Mancuso et al., 2017).

  • Aldose Reductase Inhibition for Diabetic Complications : Investigation into pyrido[1,2-a]pyrimidin-4-one derivatives has revealed significant inhibitory activity against aldose reductase, offering a promising therapeutic avenue for managing diabetic complications through antioxidant properties (La Motta et al., 2007).

  • Structural and Spectroscopic Characterization : Synthesis and characterization studies of heterocyclic compounds like 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one provide essential insights into their structural properties, facilitating further exploration of their potential applications (Özdemir et al., 2015).

Properties

IUPAC Name

benzyl 2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-19(30-15-16-7-2-1-3-8-16)14-25-18-10-6-12-24-20(18)21(28)26(22(25)29)13-17-9-4-5-11-23-17/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDUMMHGSIROGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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